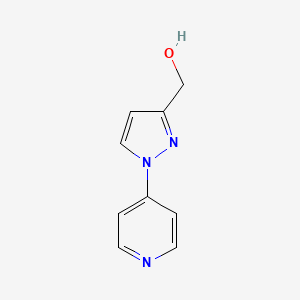
1-(4-Pyridinyl)-1H-pyrazole-3-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Pyridinyl)-1H-pyrazole-3-methanol is a heterocyclic compound that features both a pyridine and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Pyridinyl)-1H-pyrazole-3-methanol typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclization agent, such as acetic acid, to yield the pyrazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Pyridinyl)-1H-pyrazole-3-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: 1-(4-Pyridinyl)-1H-pyrazole-3-carboxaldehyde or 1-(4-Pyridinyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 1-(4-Piperidinyl)-1H-pyrazole-3-methanol.
Substitution: Various halogenated, alkylated, or arylated derivatives of the original compound.
Applications De Recherche Scientifique
1-(4-Pyridinyl)-1H-pyrazole-3-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Pyridinyl)-1H-pyrazole-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Pyridinyl)-1H-pyrazole-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
1-(4-Pyridinyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
1-(4-Piperidinyl)-1H-pyrazole-3-methanol: Similar structure but with a piperidine ring instead of a pyridine ring.
Uniqueness
1-(4-Pyridinyl)-1H-pyrazole-3-methanol is unique due to the presence of both a pyridine and a pyrazole ring, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
(1-pyridin-4-ylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c13-7-8-3-6-12(11-8)9-1-4-10-5-2-9/h1-6,13H,7H2 |
Clé InChI |
GSIKUOGLYZETNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1N2C=CC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















